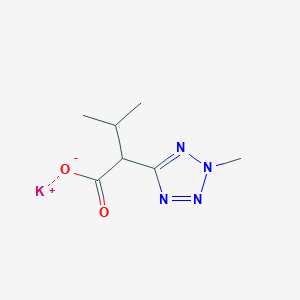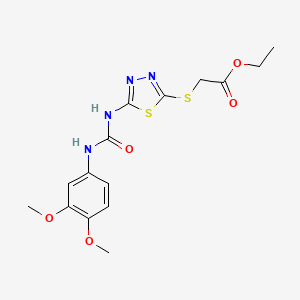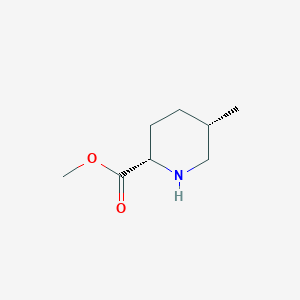![molecular formula C24H20FN7O B2586275 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide CAS No. 1007009-07-5](/img/structure/B2586275.png)
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidin . It has a molecular formula of C13H11FN6O and a molecular weight of 286.26 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorophenyl group attached to a pyrazolo[3,4-d]pyrimidin core, which is further connected to a methyl-pyrazol group and a m-tolylacetamide group .Scientific Research Applications
Translocator Protein 18 kDa (TSPO) Ligands
A series of novel pyrazolo[1,5-a]pyrimidines, closely related to N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide, have been developed and evaluated for their binding potential to the TSPO, an early biomarker of neuroinflammatory processes. These compounds, including fluoroalkyl- and fluoroalkynyl- analogs, have shown high affinity for TSPO, comparable to the parent molecule, suggesting their potential as PET radiotracers in neuroinflammation imaging (Damont et al., 2015).
Radiosynthesis for PET Imaging
Translocator Protein (18 kDa) Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including the compound , have been identified as selective ligands for the translocator protein (18 kDa). These compounds have been synthesized and evaluated for their potential in vivo imaging using positron emission tomography (PET), with specific focus on labeling with fluorine-18 for neuroimaging applications (Dollé et al., 2008).
Adenosine Receptor Probes
A2A Adenosine Receptor Antagonists
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, similar to the compound of interest, have been studied as high-affinity and selective antagonists for the human A2A adenosine receptor (AR). This research included the development of ether-linked chain substituents and various conjugates, highlighting their potential as pharmacological probes for studying the A2A AR (Kumar et al., 2011).
TSPO Ligands for Cancer Imaging
Novel TSPO PET Ligand
Focused synthesis of 5,6,7-substituted pyrazolopyrimidines has led to the discovery of a novel TSPO ligand, showing enhanced affinity and potential as a probe for molecular imaging of TSPO-expressing cancers. The compound, radiolabeled with fluorine-18, has been highlighted for its applications in cancer imaging (Tang et al., 2013).
Novel Pyrazoles as Drug Candidates
Anti-inflammatory and Anticancer Properties
Novel pyrazole derivatives have been synthesized and evaluated for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. The study focuses on the synthesis and biological evaluation of these compounds, emphasizing their potential as drug candidates (Thangarasu et al., 2019).
properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O/c1-15-4-3-5-17(10-15)12-22(33)29-21-11-16(2)30-32(21)24-20-13-28-31(23(20)26-14-27-24)19-8-6-18(25)7-9-19/h3-11,13-14H,12H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBMHIPHELKUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2586199.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2586202.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)


![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)

